molecular formula C21H17N5O2S2 B2529642 N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892731-33-8

N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Katalognummer B2529642
CAS-Nummer: 892731-33-8
Molekulargewicht: 435.52
InChI-Schlüssel: LRRTXJGYIXYOQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that is presumed to have a complex structure involving a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. This core is a fused ring system that combines the structural features of thiophene, triazole, and pyrimidine rings. The compound also contains a phenylsulfonyl group and an ethylphenyl moiety, which are likely to influence its chemical reactivity and physical properties.

Synthesis Analysis

While the specific synthesis of N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is not detailed in the provided papers, similar compounds have been synthesized through cyclization reactions and heterocyclization processes. For example, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, involved cyclization of a thiosemicarbazide derivative in the presence of a nickel(II) nitrate catalyst . Another related compound, pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives, was prepared through a multistep heterocyclization process . These methods may provide insights into potential synthetic routes for the target compound.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of multiple aromatic systems that can engage in π-stacking interactions, as observed in the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . These interactions can significantly influence the molecular conformation and stability of the crystal lattice. The presence of hydrogen bonding, such as N—H∙∙∙N bonds, can also contribute to the solid-state structure of these compounds .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve reactions at the various functional groups present in the molecule. The phenylsulfonyl group could be a site for nucleophilic substitution reactions, while the aromatic rings could participate in electrophilic substitution. The heterocyclic core may also undergo reactions typical of triazoles and pyrimidines, such as ring-opening or substitution at the nitrogen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine would be influenced by its molecular structure. The presence of aromatic rings suggests that the compound would exhibit significant π-π interactions, which could affect its solubility and melting point. The compound's ability to form hydrogen bonds could also influence its solubility in polar solvents and its boiling point. The electronic properties of the fused ring system and the substituents would determine its UV-Vis absorption and potential fluorescence properties.

Wissenschaftliche Forschungsanwendungen

Selective Serotonin Receptor Antagonism

A study conducted by Ivachtchenko et al. (2010) synthesized and evaluated a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines for their binding affinity and inhibitory activity on serotonin 5-HT6 receptors. These compounds, including structural analogs of N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, demonstrated potent and selective antagonism towards 5-HT6 receptors, highlighting their potential for therapeutic applications in neurological disorders. The most active compounds in functional assays displayed IC50 values in the nanomolar range, indicating their efficacy in inhibiting serotonin-mediated cellular responses (Ivachtchenko et al., 2010).

Antimicrobial Activity

Mittal et al. (2011) explored the synthesis, characterization, and biological activity of several new substituted tricyclic compounds, including 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds exhibited significant antibacterial and antifungal activities against a range of pathogens, suggesting the broad antimicrobial potential of N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine and its derivatives. The structural features of these compounds contribute to their antimicrobial efficacy, with potential applications in developing new therapeutic agents against resistant microbial strains (Mittal et al., 2011).

Antituberculous Agents

In research on novel compounds for combating tuberculosis, Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, including those related to N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine. These compounds were evaluated for tuberculostatic activity, revealing that certain derivatives possess promising antituberculous properties. The study provides insight into the potential of these compounds as the basis for developing new antituberculous agents, emphasizing the significance of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin scaffold in medicinal chemistry (Titova et al., 2019).

Eigenschaften

IUPAC Name

10-(benzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-2-14-8-10-15(11-9-14)22-19-18-17(12-13-29-18)26-20(23-19)21(24-25-26)30(27,28)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRTXJGYIXYOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.